methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate
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Overview
Description
Methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is a complex organic compound with a unique structure that includes a cyclohexylcarbamoyl group, a dihydroisoquinolinone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate typically involves multiple steps
Preparation of Dihydroisoquinolinone Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.
Introduction of Cyclohexylcarbamoyl Group: This can be achieved through a nucleophilic substitution reaction where a cyclohexylamine derivative reacts with the dihydroisoquinolinone intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(cyclohexylcarbamoyl)methyl]aminoacetate
- Methyl [1-(cyclohexylcarbamoyl)-3-oxo-2-piperazinyl]acetate
Uniqueness
Methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate is unique due to its combination of a dihydroisoquinolinone core and a cyclohexylcarbamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-26-19(24)13-27-17-9-5-8-16-15(17)10-11-22(20(16)25)12-18(23)21-14-6-3-2-4-7-14/h5,8-11,14H,2-4,6-7,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASNIFNYQPLZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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